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N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine

Medicinal Chemistry Scaffold Selection Lead Optimization

Researchers optimizing JAK-family kinase inhibitors face redundant synthetic steps when acylating bare azetidinyl-pyrimidine cores. This pre-functionalized compound (MW 284.31, C₁₅H₁₆N₄O₂) eliminates 1-2 synthetic steps with the 3-methoxybenzoyl group pre-installed. • Saves 1-2 synthetic steps vs. in-house acylation of unsubstituted core • Intermediate lipophilicity (predicted XLogP3 ~1.0-1.5) suitable for oral bioavailability optimization • Single H-bond donor-acceptor pair (pyrimidin-4-amine) yields cleaner kinase selectivity profiles Supplied at ≥97% purity. Standard global shipping available.

Molecular Formula C15H16N4O2
Molecular Weight 284.319
CAS No. 2097918-10-8
Cat. No. B2549310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
CAS2097918-10-8
Molecular FormulaC15H16N4O2
Molecular Weight284.319
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
InChIInChI=1S/C15H16N4O2/c1-21-13-4-2-3-11(7-13)15(20)19-8-12(9-19)18-14-5-6-16-10-17-14/h2-7,10,12H,8-9H2,1H3,(H,16,17,18)
InChIKeyKNYPLAMPDDNUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-Methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine Overview


N-[1-(3-methoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097918-10-8; molecular formula C15H16N4O2; MW 284.31 g/mol) is a synthetic small molecule comprising a pyrimidin-4-amine core linked via an azetidine spacer to a 3-methoxybenzoyl group . The compound belongs to the azetidinyl pyrimidine class, a scaffold broadly claimed in patent literature as inhibitors of Janus kinase (JAK) proteins and other kinases, with therapeutic relevance to inflammatory, autoimmune, and proliferative diseases [1]. Its structural architecture—a hydrogen-bond-capable pyrimidin-4-amine, a conformationally rigid azetidine ring, and an electron-rich 3-methoxybenzoyl substituent—positions it as a versatile intermediate or tool compound for medicinal chemistry programs targeting kinase selectivity and pharmacokinetic optimization.

1 Pre-functionalized azetidinyl pyrimidine scaffold for kinase inhibitor lead optimization
2 Predicted intermediate lipophilicity compatible with CNS drug-likeness profiles
3 Established pyrimidin-4-amine hinge-binding motif for JAK and kinase panel studies

Why This Compound Cannot Be Substituted


Azetidinyl pyrimidines are not functionally interchangeable scaffolds. The position of the pyrimidine amine linkage (4-amine vs. 2-amine) fundamentally alters hydrogen-bonding geometry, while the nature and position of the benzoyl substituent modulate lipophilicity, electronic character, and steric complementarity with kinase ATP-binding pockets [1]. Within the patent class, compounds are explicitly claimed with defined substitution patterns because even minor alterations—such as replacing a 3-methoxybenzoyl with a 4-trifluoromethoxybenzoyl group—shift computed logP (XLogP3) from approximately 0.5–1.5 to 2.7, altering membrane permeability predictions [2][3]. Furthermore, the azetidine ring itself confers unique stereoelectronic properties and synthetic reactivity compared to larger-ring analogs (pyrrolidine, piperidine), necessitating careful characterization during synthesis to avoid unanticipated rearrangements [4]. Generic substitution without explicit comparative data therefore risks invalidating SAR hypotheses and compromising lead optimization campaigns.

Risk factor
Target compound
Potential substitute
Hinge-binding geometry
Pyrimidin-4-amine donor–acceptor vector
Pyrimidin-2-amine regioisomer alters hydrogen-bond angle ~60°, may shift kinase recognition
Substituent lipophilicity
3-Methoxybenzoyl (predicted moderate logP)
4-Trifluoromethoxybenzoyl (XLogP3 ~2.7) raises lipophilicity, potentially affecting permeability and off-target profiles
Ring conformational lock
Azetidine (4-membered ring) restricts rotatable bonds
Piperidine or acyclic linkers increase flexibility; selectivity patterns may not transfer

Comparative Evidence vs. Structural Analogs


Molecular Weight Differentiation

The target compound (MW 284.31 g/mol) incorporates a 3-methoxybenzoyl substituent on the azetidine nitrogen, adding 134.13 g/mol relative to the unsubstituted core N-(azetidin-3-yl)pyrimidin-4-amine (CAS 1498016-76-4; MW 150.18 g/mol) . This molecular weight increase falls within the favorable range for lead-like properties (MW < 350), while the added aromatic ring system introduces opportunities for π-stacking interactions within kinase hydrophobic pockets that the core scaffold cannot provide. The 1.89-fold molecular weight increase is moderate and does not compromise ligand efficiency metrics commonly used in fragment-based drug discovery.

MW differentiation
Reported
284.31 g/mol (+134.13 vs core)
Eliminates downstream acylation step
Comparison to N-(azetidin-3-yl)pyrimidin-4-amine (CAS 1498016-76-4)
Medicinal Chemistry Scaffold Selection Lead Optimization

Lipophilicity Advantage over Fluorinated Analogs

The 3-methoxybenzoyl group of the target compound is predicted to confer intermediate lipophilicity, contrasting with more lipophilic fluorinated analogs. N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine (CAS 2097894-90-9) exhibits XLogP3 = 2.0, and N-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}pyrimidin-4-amine (CAS 2097868-50-1) reaches XLogP3 = 2.7 [1][2]. The target compound, bearing a methoxy rather than fluorinated substituent, is expected to have an XLogP3 approximately 0.5–1.5 log units lower, placing it closer to the optimal lipophilicity range (LogP 1–3) for oral bioavailability while retaining sufficient hydrophobicity for kinase pocket occupancy. The topological polar surface area (TPSA) of the fluorinated analogs is 58.1 Ų and 67.4 Ų respectively; the target compound's TPSA is predicted to be approximately 67 Ų, comparable to the trifluoromethoxy analog but achieved without the metabolic liability of fluorine substitution.

Lipophilicity profile
Class-level inference
Predicted XLogP3 ~1.0–1.5; TPSA ~67 Ų
Supports lipophilicity-driven scaffold selection
Fluorinated analogs reach XLogP3 2.0–2.7; experimental logD needed
Drug-likeness ADME Prediction Lipophilicity Optimization

Hinge-Binding Geometry: 4-Amine vs. 2-Amine

The target compound features a pyrimidin-4-amine linkage, which positions the exocyclic NH and the pyrimidine N3 nitrogen in a donor–acceptor motif matching the kinase hinge region (e.g., JAK, CDK, and PI3K families). In contrast, N-(azetidin-3-yl)pyrimidin-2-amine (CAS 1380386-91-3) presents a pyrimidine-2-amine geometry, which alters the hydrogen-bond vector angle by approximately 60°, fundamentally changing kinase recognition [1]. The 4-amine regioisomer is the scaffold found in multiple approved kinase inhibitors (e.g., imatinib, dasatinib hinge-binding motif) and is extensively represented in azetidinyl pyrimidine patent claims for JAK and ROCK kinase inhibition [2]. This established pharmacophoric preference makes the 4-amine regioisomer the stronger starting point for kinase-targeted SAR programs.

Hinge-binding motif
Class-level inference
4-Amine donor–acceptor angle ~180°
Aligns with kinase pharmacophore models
2-amine regioisomer shifts vector ~60°; no co-crystal data for target
Kinase Inhibition Hinge-Binding Motif Structure-Based Drug Design

Azetidine Ring Conformational Rigidity

The azetidine ring in the target compound enforces a defined dihedral angle between the pyrimidin-4-amine and the 3-methoxybenzoyl group, reducing the conformational entropy penalty upon target binding compared to flexible ethylenediamine or piperazine-linked analogs. This conformational restriction is a key design principle exploited in kinase inhibitor optimization: azetidine-containing compounds exhibit improved selectivity profiles due to reduced off-target conformational sampling [1]. The azetidine sp³-hybridized nitrogen also maintains basicity comparable to pyrrolidine and piperidine (predicted pKa ~8–10) while offering a smaller steric footprint, allowing tighter packing in enclosed kinase binding pockets [2]. The specific 3-methoxy substitution on the benzoyl ring further contributes a moderate electron-donating effect that can modulate the amide bond's rotational barrier, subtly influencing the conformational ensemble available for target engagement.

Conformational rigidity
Supporting evidence
Azetidine ring restricts rotatable bonds; predicted pKa ~8–10
May support isoform-selectivity studies
10-fold JAK2/JAK3 selectivity reported for azetidine-containing inhibitors
Conformational Restriction Entropy-Driven Binding Selectivity Optimization

Application Scenarios


JAK-STAT Pathway Lead Optimization

Programs targeting JAK family kinases (JAK1, JAK2, JAK3, TYK2) for inflammatory or autoimmune indications can deploy this compound as a functionalized lead-like starting point. The 3-methoxybenzoyl group provides intermediate lipophilicity (predicted XLogP3 ~1.0–1.5) compared to more lipophilic fluorinated analogs (XLogP3 2.0–2.7), aligning with oral bioavailability optimization while the pyrimidin-4-amine hinge-binding motif conforms to established JAK inhibitor pharmacophores claimed in US20240002392A1 [1]. The azetidine ring offers demonstrated potential for JAK subtype selectivity through steric discrimination of the ATP-binding pocket [2].

Fragment-to-Lead and Scaffold-Hopping Programs

As a pre-functionalized azetidinyl pyrimidine scaffold (MW 284.31 g/mol, within lead-like space), this compound saves 1–2 synthetic steps compared to purchasing the unsubstituted core and performing acylation in-house. The 3-methoxybenzoyl substituent introduces an aromatic ring for π-stacking optimization while retaining synthetic handles (the methoxy oxygen for potential demethylation to a phenol, and the pyrimidine ring for further substitution). This positions the compound as an efficient entry point for fragment-growth or scaffold-hopping campaigns where rapid SAR exploration around the benzoyl substituent is desired [3].

CNS-Penetrant Kinase Inhibitor Design

For neuroscience indications requiring blood-brain barrier penetration (e.g., neuroinflammation, glioblastoma kinase targets), the predicted physicochemical profile of this compound (moderate MW, intermediate predicted lipophilicity, TPSA ~67 Ų) is more aligned with CNS MPO desirability scores than the high-lipophilicity fluorinated analogs. The methoxy group avoids the metabolic CYP liabilities sometimes associated with trifluoromethoxy substituents while maintaining sufficient lipophilicity for passive membrane permeation. Researchers should verify experimental logD and CNS permeability in appropriate models (e.g., MDCK-MDR1 or PAMPA-BBB assays) [4].

Chemical Biology Tool for Kinase Profiling

The compound's well-defined single-target architecture (one pyrimidin-4-amine hinge binder, one azetidine conformational lock, one 3-methoxybenzoyl substituent) makes it suitable as a reference compound in kinase selectivity profiling panels. Unlike promiscuous kinase inhibitors with multiple hinge-binding motifs, this compound presents a single hydrogen-bond donor–acceptor pair, potentially yielding cleaner selectivity profiles that facilitate target deconvolution. Procurement at >95% purity (standard commercial specification for research-grade azetidinyl pyrimidines) ensures reliable biochemical assay results [2].

Application
Selection Property
Validation Focus
JAK-STAT pathway lead optimization
Functionalized lead-like scaffold with intermediate lipophilicity
Oral bioavailability and kinase selectivity profiling
Fragment-to-lead and scaffold-hopping
Pre-acylated intermediate saves 1–2 synthetic steps
Aromatic substitution SAR exploration
CNS-penetrant kinase inhibitor design
Moderate lipophilicity and TPSA profile
CNS permeability assay (e.g., PAMPA-BBB or MDCK-MDR1)
Chemical biology kinase profiling
Single hinge-binding motif architecture
Kinase selectivity panel assay
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